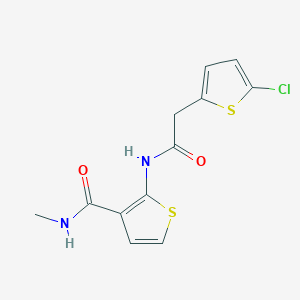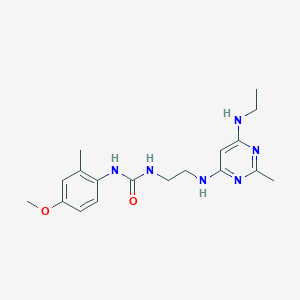
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
The synthesis and reaction behavior of similar pyrimidine derivatives have been extensively studied, providing insight into their potential applications in various fields of scientific research. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate and phenyl isothiocyanate produces 2-anilino-4-ethoxy-6-methylpyrimidine and related compounds, illustrating the reactivity of such pyrimidine derivatives towards different chemical reagents (Hiroshi Yamanaka, Setsuko Niitsuma, & Takao Sakamoto, 1979). This information is crucial for developing new pharmaceuticals and materials.
Enzyme Inhibition and Biological Activities
A different approach involves flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and assessed for antiacetylcholinesterase activity, indicating the potential of pyrimidine derivatives in creating inhibitors for specific enzymes (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995). This research highlights the possible use of such compounds in treating diseases related to enzyme dysfunction.
Anticancer and Antimicrobial Applications
Urea derivatives have been synthesized and evaluated for their enzyme inhibition, anticancer, and antimicrobial activities. For example, new urea derivatives exhibited significant in vitro anticancer activity, pointing towards their potential application in cancer treatment (Sana Mustafa, S. Perveen, & Ajmal Khan, 2014). Additionally, several synthesized 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones showed significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (K. Vijayaramalingam, S. Chandrasekaran, & S. Nagarajan, 2007).
Photodegradation Studies
Studies on the phototransformation of chlorimuron-ethyl, a compound with a pyrimidine base, in aqueous solution identified several degradation products, including N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea. These findings are significant for environmental science, illustrating how such compounds break down in nature and the potential environmental impacts of their degradation products (P. Choudhury & P. Dureja, 1996).
properties
IUPAC Name |
1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-5-19-16-11-17(23-13(3)22-16)20-8-9-21-18(25)24-15-7-6-14(26-4)10-12(15)2/h6-7,10-11H,5,8-9H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIBJBMLUKUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

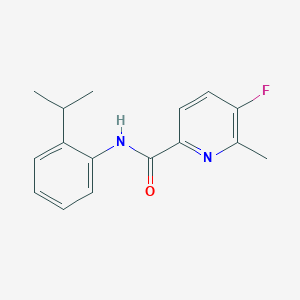
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
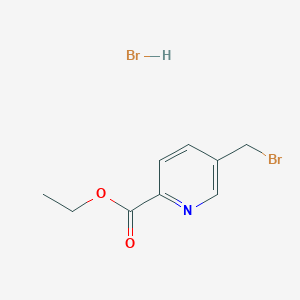
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
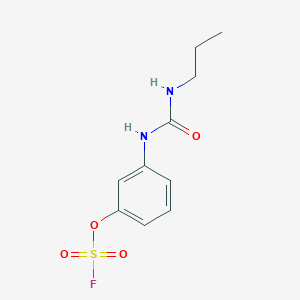
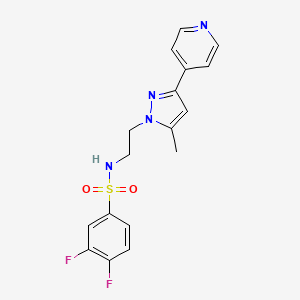
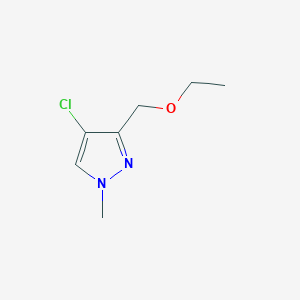
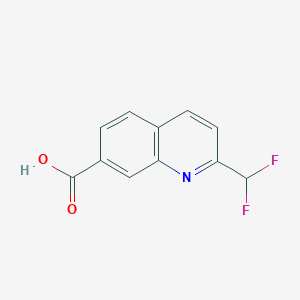
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
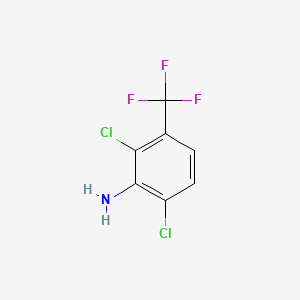
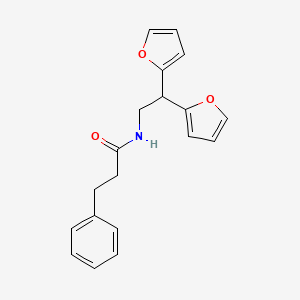
![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)
